

# Psiguadial D: A Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Psiguadial D is a naturally occurring meroterpenoid isolated from the leaves of the guava plant, Psidium guajava.[1] This compound belongs to a class of complex molecules that have garnered significant interest within the scientific community due to their potent biological activities, including significant cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Psiguadial D, supported by spectroscopic data and detailed experimental protocols for its isolation and characterization. The document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

### **Chemical Structure and Properties**

**Psiguadial D** is a tetracyclic meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway that combines a terpenoid precursor with a polyketide moiety. The molecule possesses a complex and unique scaffold.

The chemical formula of **Psiguadial D** is C30H34O5, and its IUPAC name is (1S,2S,4R,7Z,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.0<sup>2</sup>, <sup>4</sup>.0<sup>13</sup>, <sup>18</sup>]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde.

Table 1: Physicochemical Properties of Psiguadial D



| Property          | Value   |
|-------------------|---|
| Molecular Formula | C30H34O5  |
| Molecular Weight  | 474.6 g/mol   |
| IUPAC Name        | (1S,2S,4R,7Z,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.0 <sup>2</sup> , <sup>4</sup> .0 <sup>13</sup> , <sup>18</sup> ]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde |
| CAS Number        | 1402066-95-8  |
| Appearance        | Yellow oil  |

### Stereochemistry

The stereochemistry of **Psiguadial D** is a critical aspect of its structure and likely plays a significant role in its biological activity. The molecule contains multiple stereocenters, and its absolute configuration has been determined through extensive spectroscopic analysis, including 2D NMR techniques and comparison with related known compounds. The specific stereochemical assignments are denoted in its IUPAC name. The elucidation of its complex three-dimensional architecture is a testament to the power of modern spectroscopic methods in natural product chemistry.

## Spectroscopic Data for Structural Elucidation

The structure of **Psiguadial D** was primarily elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **Psiguadial D** reveals a series of characteristic signals corresponding to its complex structure, including aromatic protons, olefinic protons, and protons of the tetracyclic system.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Psiguadial D** (in CDCl<sub>3</sub>)



| Position | δΗ (ррт) | Multiplicity | J (Hz) |
|----------|----------|--------------|--------|
| 5        | 7.25     | m            |        |
| 6        | 7.33     | t            | 7.5    |
| 7        | 7.25     | m            | _      |
| 9        | 5.33     | d            | 10.5   |
| 10       | 2.25     | m            | _      |
| 13a      | 1.85     | m            | _      |
| 13b      | 1.65     | m            | _      |
| 14a      | 2.10     | m            | _      |
| 14b      | 1.95     | m            | _      |
| 15-CHO   | 10.28    | S            | _      |
| 17-CHO   | 10.35    | S            | _      |
| 1'-Ph    | 7.25     | m            | _      |
| 2'-Ph    | 7.33     | t            | 7.5    |
| 3'-Ph    | 7.25     | m            | _      |
| 4'-Ph    | 7.25     | m            |        |
| 5'-Ph    | 7.33     | t            | 7.5    |
| Me-18    | 1.05     | S            | _      |
| Me-19    | 1.01     | S            | _      |
| Me-20    | 1.60     | S            |        |
| Me-21    | 0.85     | d            | 7.0    |
| OH-14    | 13.68    | S            | _      |
| OH-16    | 13.75    | S            |        |

Data extrapolated from the supporting information of the discovery publication.



### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides crucial information about the carbon skeleton of **Psiguadial D**, confirming the presence of the tetracyclic core, the aromatic ring, and the formyl groups.

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Psiguadial D** (in CDCl<sub>3</sub>)





| Position  | δC (ppm) |
|-----------|----------|
| 1         | 48.9     |
| 2         | 39.8     |
| 3         | 36.2     |
| 4         | 28.7     |
| 5         | 128.5    |
| 6         | 128.3    |
| 7         | 126.8    |
| 8         | 135.2    |
| 9         | 124.5    |
| 10        | 45.1     |
| 11        | 35.1     |
| 12        | 80.1     |
| 13        | 30.2     |
| 14        | 163.5    |
| 15        | 111.8    |
| 16        | 165.2    |
| 17        | 110.1    |
| 18        | 108.9    |
| 19        | 85.3     |
| 15-CHO    | 192.1    |
| 17-CHO    | 192.5    |
| 1'-Ph     | 142.1    |
| 2', 6'-Ph | 128.5    |
|           |          |



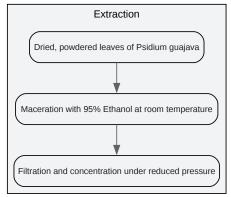
| 3', 5'-Ph | 128.3 |
|-----------|-------|
| 4'-Ph     | 126.8 |
| Me-18     | 29.8  |
| Me-19     | 16.9  |
| Me-20     | 23.5  |
| Me-21     | 15.8  |

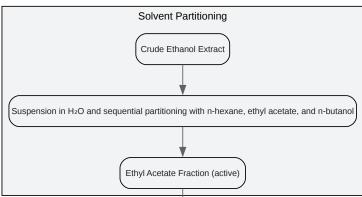
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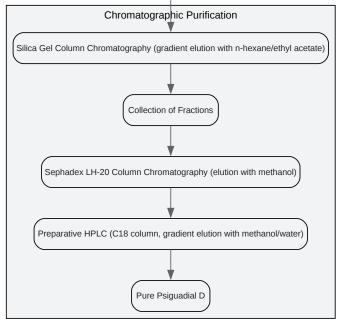
## **Experimental Protocols**Isolation of Psiguadial D

The following is a generalized protocol for the isolation of **Psiguadial D** from the leaves of Psidium guajava, based on common practices in natural product chemistry.









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Caption: Isolation workflow for Psiguadial D.



- Extraction: The air-dried and powdered leaves of Psidium guajava are macerated with 95% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude ethanol extract is suspended in water and successively
  partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol. The fraction exhibiting the desired biological activity (typically the ethyl acetate
  fraction) is selected for further purification.
- Chromatographic Purification: The active fraction is subjected to multiple rounds of column chromatography. This typically involves initial separation on a silica gel column using a gradient of n-hexane and ethyl acetate. Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent, followed by final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water gradient to yield pure Psiguadial D.

### **Structural Characterization**

The purified **Psiguadial D** is subjected to a suite of spectroscopic analyses to determine its structure and stereochemistry.

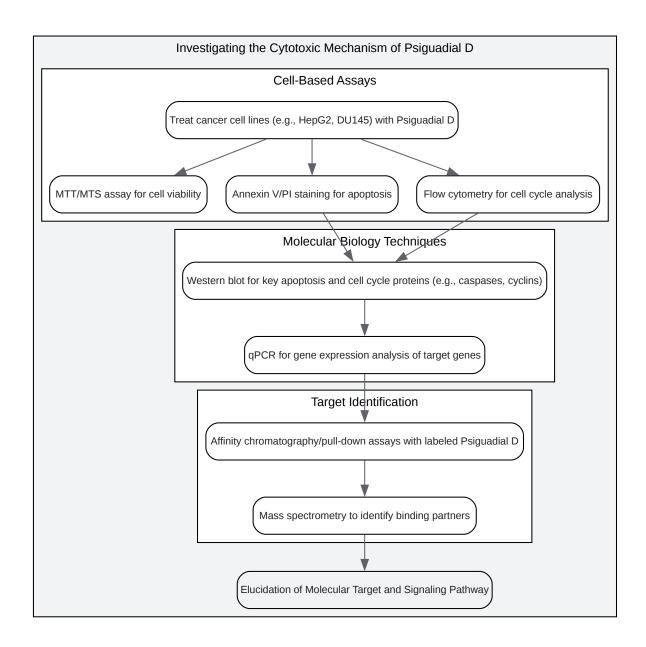
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule. The solvent of choice is typically deuterated chloroform (CDCl₃).

### **Biological Activity and Future Directions**

**Psiguadial D** has demonstrated significant cytotoxic activity against several human cancer cell lines, including the HepG2 (human hepatoma) and DU145 (prostate cancer) cell lines.[1] This biological activity suggests that **Psiguadial D** may be a promising lead compound for the development of new anticancer agents.



The precise mechanism of action of **Psiguadial D** is still under investigation. Future research should focus on identifying its molecular targets and elucidating the signaling pathways through which it exerts its cytotoxic effects. A potential experimental workflow to investigate these aspects is outlined below.





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Caption: Workflow for elucidating **Psiguadial D**'s mechanism.

Further studies, including total synthesis and the preparation of analogues, will be crucial for establishing structure-activity relationships (SAR) and optimizing the therapeutic potential of this intriguing natural product.

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### References

- 1. pubs.acs.org [pubs.acs.org]
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